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Introduction
Recombinant proteins expressed in systems like E. coli often form insoluble and non-functional

aggregates known as inclusion bodies. A critical step in obtaining biologically active protein is

the solubilization of these aggregates followed by a carefully controlled refolding process.

Guanidinium hydrochloride (GnHCl) is a powerful chaotropic agent widely used for both the

denaturation and subsequent refolding of proteins. This document provides detailed application

notes and experimental protocols for performing step-by-step protein refolding using GnHCl.

Principle of Guanidinium Hydrochloride-Mediated
Refolding
Guanidinium hydrochloride disrupts the non-covalent interactions that maintain a protein's

secondary and tertiary structure, leading to the unfolding of the protein into a random coil.[1][2]

This process solubilizes the aggregated protein from inclusion bodies. The subsequent

refolding is achieved by gradually or rapidly removing the GnHCl, allowing the protein to re-

establish its native, biologically active conformation. The success of refolding hinges on

optimizing conditions to favor correct intramolecular interactions over intermolecular

aggregation.[3]
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Key Parameters Influencing Refolding Success
The efficiency of protein refolding is a delicate balance between proper folding and

aggregation. Several factors must be empirically optimized for each target protein:

Protein Concentration: Lower protein concentrations (typically 10-100 µg/mL) are generally

favored during refolding to minimize aggregation, which is a higher-order process compared

to the first-order folding kinetics.[4]

Guanidinium Hydrochloride Concentration: While high concentrations (6-8 M) of GnHCl are

used for denaturation, lower, non-denaturing concentrations (e.g., 0.5-2 M) are often

maintained in the initial refolding buffer to prevent aggregation by keeping folding

intermediates soluble.[4][5]

Method of Denaturant Removal: The rate and method of GnHCl removal significantly impact

the refolding yield. Common methods include dilution, dialysis, and on-column refolding.[2][6]

Buffer Composition: The pH, ionic strength, and the presence of additives in the refolding

buffer are critical for success.

Additives: Various additives can be included in the refolding buffer to enhance yield and

prevent aggregation. These include:

Aggregation Suppressors: L-arginine is a common additive that helps to prevent protein

aggregation.[7][8][9]

Stabilizers: Polyols like glycerol and sugars can help stabilize the native protein structure.

Redox Systems: For proteins containing disulfide bonds, a redox system, such as reduced

and oxidized glutathione (GSH/GSSG), is essential to promote correct disulfide bond

formation.[10]

Temperature: Refolding is often performed at low temperatures (e.g., 4°C) to slow down

aggregation kinetics.[4]
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The success of a refolding protocol is ultimately determined by the yield of soluble, correctly

folded, and active protein. The following tables summarize quantitative data from various

studies to provide a baseline for comparison.

Table 1: Comparison of Refolding Methods Using Guanidinium Hydrochloride
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Refolding Method Protein Example Refolding Yield (%) Reference

Dilution
Recombinant Human

Alpha-fetoprotein
>75%

This study

demonstrates that

very high refolding

yields can be obtained

for a physiologically

relevant protein with

optimized dilution

refolding.

Dialysis
Recombinant Human

Alpha-fetoprotein
<35%

Dialysis refolding yield

was believed to be

lower because the

gradual reduction in

denaturant

concentration allowed

extended

conformational

searching, enabling

more time for

undesirable

interaction with other

protein molecules

and/or the dialysis

membrane, leading to

a sub-optimal process

outcome.

On-Column Various His-tagged

proteins

30-100% The effectiveness of

this refolding method

has been confirmed

by applying it to

different BSGC

targets. We have

been able to obtain

30–100% of the

proteins refolded in
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seven out of 10 tested

proteins.[11]

Dialysis

Small proteins (≤18

kD) from inclusion

bodies

58% (soluble protein

recovery)

refolding the purified

proteins by using

dialysis against a

single buffer allowed

us to obtain soluble

protein samples of

58% of small proteins

that were found in the

insoluble fraction in

vivo.[3]

On-Column
Organophosphorus

Hydrolase
12% [6]

Rapid Dilution
Organophosphorus

Hydrolase
10% [6]

Dialysis
Organophosphorus

Hydrolase
14% [6]

Combination of Rapid

Dilution and Dialysis

Organophosphorus

Hydrolase
50% [6]

Table 2: Effect of Additives on Protein Refolding from Guanidinium Hydrochloride
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Additive
Protein
Example

Concentration
Effect on
Refolding
Yield

Reference

L-Arginine
Bovine Carbonic

Anhydrase B
0.75 M

Reached almost

100%

The refolding

yield could reach

almost 100% in

the presence of

0.75 M arginine.

[9]

L-Arginine

Recombinant

Human

Granulocyte

Colony-

Stimulating

Factor (rhG-

CSF)

0.5 M

Increased

refolding yield 2-

fold (in

combination with

2M Urea)

With this

combination

system, the

refolding yield of

rhG-CSF could

be increased 2-

fold.[8]

L-Arginine

Recombinant

Human

Granulocyte

Colony-

Stimulating

Factor (rhG-

CSF)

Not specified

Could only

achieve 65%

refolding yield

[9]

Redox Buffer

(GSH/GSSG)

Disulfide-

containing

proteins

Varies

Essential for

correct disulfide

bond formation

and activity

recovery

[10]

Visualizing the Refolding Process
Diagram 1: The Competition Between Protein Folding and Aggregation
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Protein Refolding Pathway
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Caption: Competition between correct folding and aggregation pathways.

Diagram 2: Experimental Workflow for On-Column Protein Refolding
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On-Column Protein Refolding Workflow

Start:
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Caption: Workflow for on-column protein refolding.
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Experimental Protocols
Protocol 1: Protein Refolding by Stepwise Dialysis
This method involves gradually decreasing the concentration of GnHCl, allowing the protein to

refold slowly.

Materials:

Solubilization Buffer: 6 M Guanidinium Hydrochloride, 50 mM Tris-HCl pH 8.0, 100 mM

NaCl, 10 mM DTT

Dialysis Buffer 1: 3 M Guanidinium Hydrochloride, 50 mM Tris-HCl pH 8.0, 100 mM NaCl, 1

mM DTT

Dialysis Buffer 2: 1 M Guanidinium Hydrochloride, 50 mM Tris-HCl pH 8.0, 100 mM NaCl, 1

mM DTT, 0.5 M L-Arginine

Dialysis Buffer 3 (Final): 50 mM Tris-HCl pH 8.0, 100 mM NaCl, 1 mM DTT, 0.5 M L-Arginine,

(Optional: 1 mM GSH / 0.1 mM GSSG for disulfide bond formation)

Dialysis tubing (appropriate molecular weight cut-off)

Stir plate and stir bar

Procedure:

Solubilization: Resuspend the washed inclusion bodies in Solubilization Buffer. Incubate with

gentle agitation at room temperature for 1-2 hours or overnight at 4°C.

Clarification: Centrifuge the solubilized protein at high speed (e.g., >15,000 x g) for 30

minutes at 4°C to remove any remaining insoluble material.

First Dialysis: Transfer the supernatant containing the denatured protein into dialysis tubing.

Dialyze against a 100-fold volume of Dialysis Buffer 1 for 4-6 hours at 4°C with gentle

stirring.
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Second Dialysis: Transfer the dialysis bag to a 100-fold volume of Dialysis Buffer 2 and

dialyze for 4-6 hours at 4°C.

Final Dialysis: Transfer the dialysis bag to a 100-fold volume of Dialysis Buffer 3 and dialyze

overnight at 4°C. Change the buffer once during this period.

Recovery and Analysis: Recover the refolded protein from the dialysis bag. Centrifuge at

>15,000 x g for 30 minutes to pellet any aggregated protein. Analyze the supernatant for

protein concentration, purity (SDS-PAGE), and biological activity.

Protocol 2: On-Column Protein Refolding
This method is particularly useful for His-tagged proteins and combines purification with

refolding.[12]

Materials:

Binding Buffer: 6 M Guanidinium Hydrochloride, 20 mM Tris-HCl pH 8.0, 500 mM NaCl, 5

mM Imidazole

Refolding Buffer: 20 mM Tris-HCl pH 8.0, 500 mM NaCl, 5 mM Imidazole (and other

additives as required)

Elution Buffer: 20 mM Tris-HCl pH 8.0, 500 mM NaCl, 250-500 mM Imidazole

Affinity chromatography column (e.g., Ni-NTA)

Chromatography system (e.g., FPLC)

Procedure:

Solubilization and Binding: Solubilize inclusion bodies in Binding Buffer and clarify by

centrifugation. Load the supernatant onto an equilibrated affinity column.

Wash: Wash the column with several column volumes of Binding Buffer to remove non-

specifically bound proteins.
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Refolding Gradient: Apply a linear gradient of decreasing GnHCl concentration, from 100%

Binding Buffer to 100% Refolding Buffer, over several column volumes. This allows for a

gradual removal of the denaturant while the protein is immobilized on the resin.

Wash with Refolding Buffer: Wash the column with several column volumes of 100%

Refolding Buffer to remove any residual GnHCl.

Elution: Elute the refolded protein from the column using the Elution Buffer.

Analysis: Analyze the eluted fractions for protein concentration, purity, and activity.

Protocol 3: Protein Refolding by Rapid Dilution
This is a simple and fast method, but optimization of protein concentration is critical to avoid

aggregation.

Materials:

Denaturation Buffer: 6 M Guanidinium Hydrochloride, 50 mM Tris-HCl pH 8.0, 10 mM DTT

Refolding Buffer: 50 mM Tris-HCl pH 8.0, 100 mM NaCl, 1 mM DTT, 0.5 M L-Arginine (and

other additives as required)

Procedure:

Solubilization: Solubilize and clarify the inclusion bodies in Denaturation Buffer as described

in Protocol 1.

Dilution: Rapidly dilute the denatured protein solution (typically 100-fold) into a vigorously

stirred Refolding Buffer at 4°C. The final protein concentration should be low (e.g., 10-50

µg/mL).

Incubation: Allow the protein to refold by incubating the solution with gentle stirring for

several hours to overnight at 4°C.

Concentration and Analysis: Concentrate the refolded protein using an appropriate method

(e.g., ultrafiltration). Analyze for purity and activity.
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Troubleshooting
Issue Possible Cause Suggested Solution

Low refolding yield Protein aggregation

Decrease protein

concentration; add aggregation

suppressors (e.g., L-arginine);

optimize GnHCl concentration

in the refolding buffer; perform

refolding at a lower

temperature.

Protein precipitates upon

GnHCl removal
Rapid removal of denaturant

Use a more gradual method

like stepwise dialysis or on-

column refolding with a shallow

gradient.

No biological activity
Incorrect disulfide bond

formation

For cysteine-containing

proteins, add a redox system

(e.g., GSH/GSSG) to the final

refolding buffer.

Misfolded protein
Optimize buffer pH, ionic

strength, and additives.

Conclusion
Protein refolding using guanidinium hydrochloride is a powerful and versatile technique for

recovering active proteins from inclusion bodies. The success of this process is highly

dependent on the careful optimization of several experimental parameters. The protocols and

data presented in this document provide a solid foundation for developing a robust and efficient

refolding strategy for your protein of interest. It is recommended to perform small-scale

screening experiments to identify the optimal conditions before scaling up.

Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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